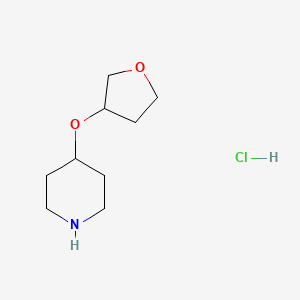

4-(Oxolan-3-yloxy)piperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves the reaction of piperidine with oxirane (ethylene oxide) under specific conditions to form the oxolan-3-yloxy derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

4-(Oxolan-3-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

科学研究应用

Pharmaceutical Research

4-(Oxolan-3-yloxy)piperidine hydrochloride serves as a precursor in the development of pharmaceutical agents targeting various diseases. The piperidine ring is a common motif in many drugs due to its ability to interact with biological targets such as receptors and enzymes.

Anticancer Applications

Recent studies have highlighted the effectiveness of piperidine derivatives, including those similar to this compound, in anticancer research. For instance, piperidine-embedded compounds have shown promising activity against androgen-refractory cancer cell lines, indicating their potential for treating resistant forms of cancer.

Antiviral and Anti-inflammatory Properties

Piperidine derivatives have also been investigated for their antiviral properties. Compounds such as Aloperine and Matrine, which contain piperidine structures, exhibit antiviral effects against various pathogens. Additionally, these compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Organic Synthesis

The compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions that can lead to the formation of various derivatives. The methods typically employed for synthesizing this compound involve standard organic synthesis techniques that leverage its reactivity due to the presence of both the oxolane and piperidine rings.

Key Reactions

The chemical behavior of this compound includes nucleophilic substitutions and cyclization reactions, which are fundamental in constructing more complex molecular architectures.

While specific literature detailing the interaction studies for this compound is limited, its structural components suggest potential interactions with biological targets. The oxolane ring and nitrogen atom in the piperidine contribute to binding affinity and specificity, influencing the compound's biological effects.

Potential Mechanisms of Action

Further studies are needed to elucidate the precise mechanisms of action for this compound. However, it is understood that similar compounds often modulate key signaling pathways involved in cancer progression and inflammation .

作用机制

The mechanism of action of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

相似化合物的比较

4-(Oxolan-3-yloxy)piperidine hydrochloride can be compared with other similar compounds such as:

4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride: Similar structure but with a different substituent.

4-(Oxolan-2-yloxy)piperidine hydrochloride: Differing in the position of the oxolan group.

4-(Oxolan-3-yloxy)morpholine hydrochloride: Similar functional group but with a morpholine ring instead of piperidine.

生物活性

4-(Oxolan-3-yloxy)piperidine hydrochloride is a chemical compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₅ClN₂O₂

- CAS Number : 1909316-51-3

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound's structure allows it to engage with receptors and enzymes involved in critical biological pathways.

- Receptor Modulation : The oxolane moiety enhances the lipophilicity of the compound, facilitating its ability to penetrate cell membranes and interact with hydrophobic regions of proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains, indicating potential as an antibacterial agent. |

| Anticancer | Preliminary studies suggest it may induce apoptosis in cancer cell lines through modulation of signaling pathways. |

| Neuroprotective | Potential neuroprotective effects have been observed in preliminary models, suggesting utility in neurodegenerative diseases. |

Anticancer Activity

A study explored the effects of this compound on breast cancer cell lines. The compound was shown to:

- Induce apoptosis through the activation of caspase pathways.

- Downregulate key survival signaling pathways, such as Akt, leading to decreased cell viability.

Antimicrobial Properties

Research indicated that this compound has significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL for strains like Staphylococcus epidermidis and Micrococcus luteus. However, it exhibited weak activity against Gram-negative bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other piperidine derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 4-(Oxolan-3-yloxy)piperidine HCl | Anticancer, Antimicrobial | 15.6 - 62.5 |

| Piperidinothiosemicarbazone | Antitubercular | 2 - 4 (M. tuberculosis) |

| Other Piperidine Derivatives | Variable; generally less potent | Varies |

属性

IUPAC Name |

4-(oxolan-3-yloxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHURCUUIAWQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCOC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。